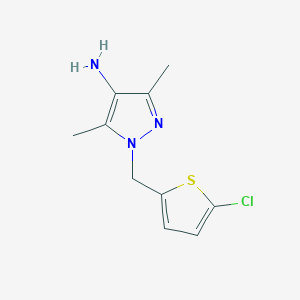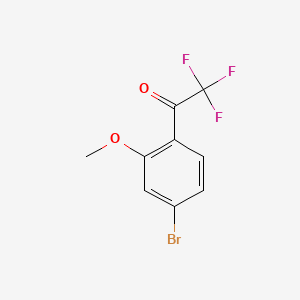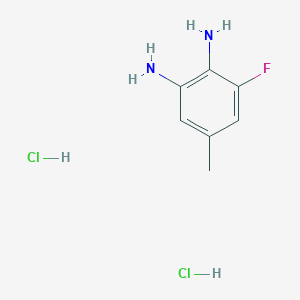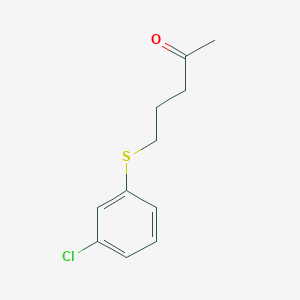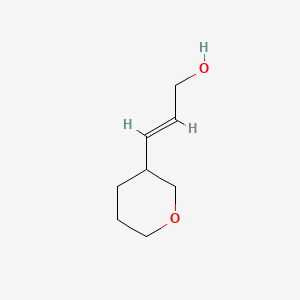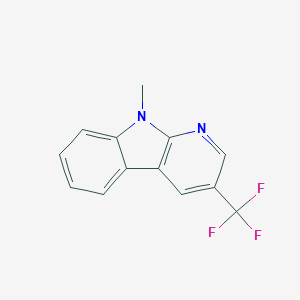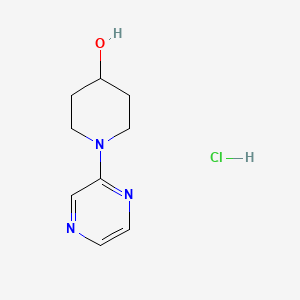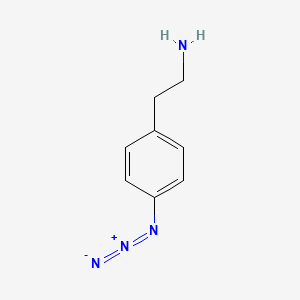
2-(4-Azidophenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Azidophenyl)ethan-1-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of an azido group attached to a phenyl ring, which is further connected to an ethanamine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidophenyl)ethan-1-amine typically involves the nucleophilic substitution of an alkyl halide with sodium azide, followed by reduction. One common method starts with the reaction of 4-bromoacetophenone with sodium azide to form 4-azidoacetophenone. This intermediate is then reduced using lithium aluminum hydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety protocols, would apply.
化学反应分析
Types of Reactions
2-(4-Azidophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide and alkyl halides are commonly used.
Cycloaddition: Copper(I) catalysts are often employed in cycloaddition reactions.
Major Products Formed
Reduction: The major product is 2-(4-Aminophenyl)ethan-1-amine.
Substitution: Various substituted phenyl ethanamines can be formed.
Cycloaddition: Triazole derivatives are the major products.
科学研究应用
2-(4-Azidophenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazole derivatives through cycloaddition reactions.
Biology: The compound is studied for its potential biological activity, including its use as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of 2-(4-Azidophenyl)ethan-1-amine involves its interaction with molecular targets through its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various biological targets. These interactions can modulate biological pathways, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
2-(4-Aminophenyl)ethan-1-amine: This compound is similar in structure but lacks the azido group, making it less reactive in cycloaddition reactions.
4-Azidobenzylamine: This compound has a similar azido group but differs in the position of the amine group.
Uniqueness
2-(4-Azidophenyl)ethan-1-amine is unique due to the presence of both an azido group and an ethanamine moiety, allowing it to participate in a wide range of chemical reactions and making it a versatile building block in organic synthesis .
属性
分子式 |
C8H10N4 |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
2-(4-azidophenyl)ethanamine |
InChI |
InChI=1S/C8H10N4/c9-6-5-7-1-3-8(4-2-7)11-12-10/h1-4H,5-6,9H2 |
InChI 键 |
ADWQAIAAWKOJKS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCN)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


